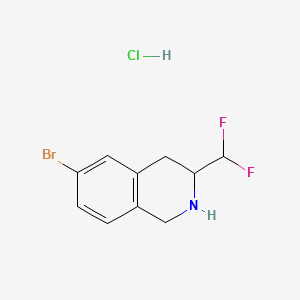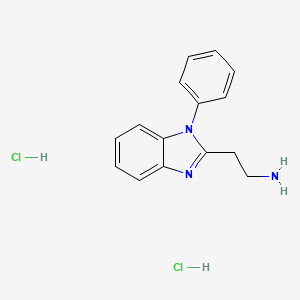![molecular formula C14H21ClN2O2 B13479525 Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride](/img/structure/B13479525.png)
Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is known for its potential applications in medicinal chemistry, particularly as a building block for the synthesis of various pharmacologically active compounds. The compound is characterized by the presence of a piperazine ring, which is a common structural motif in many drugs due to its ability to interact with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride involves the reaction of piperazine with ethyl acetate under acidic conditions to form the hydrochloride salt . The reaction typically requires the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride has a wide range of applications in scientific research:
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. For example, it can act as an acetylcholinesterase inhibitor, which is relevant in the treatment of neurological disorders such as Alzheimer’s disease . The compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets contributes to its biological activity.
Comparison with Similar Compounds
Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride can be compared with other piperazine derivatives, such as:
Cetirizine hydrochloride: A second-generation antihistamine used for the treatment of allergies.
Trimetazidine: Used in the treatment of angina pectoris.
Aripiprazole: An antipsychotic used in the treatment of schizophrenia and bipolar disorder.
The uniqueness of this compound lies in its specific structural features and its potential applications in medicinal chemistry. Its ability to interact with a wide range of biological targets makes it a valuable compound for drug development.
Properties
Molecular Formula |
C14H21ClN2O2 |
|---|---|
Molecular Weight |
284.78 g/mol |
IUPAC Name |
ethyl 2-(4-piperazin-1-ylphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-2-18-14(17)11-12-3-5-13(6-4-12)16-9-7-15-8-10-16;/h3-6,15H,2,7-11H2,1H3;1H |
InChI Key |
ABAFNFHQACFNDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)N2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,1-Dichloro-6-oxaspiro[3.5]nonan-2-one](/img/structure/B13479486.png)




![rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine](/img/structure/B13479509.png)


![2-[(1Z)-3-oxo-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-1-ylidene]acetic acid](/img/structure/B13479523.png)
![6,8-Dichloroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B13479531.png)
